(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE

Description

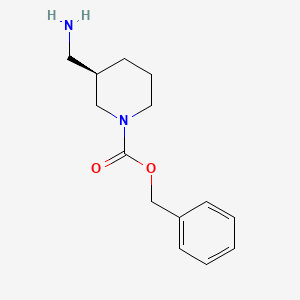

(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE, also known by synonyms such as (R)-N-CBZ-3-AMINO-PIPERIDINE, BENZYL(3R)-3-AMINOPIPERIDINE-1-CARBOXYLATE, and (R)-3-AMINO-1-N-CBZ-PIPERIDINE , is a chiral piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group at the 1-position and an aminomethyl substituent at the 3-position. The CBZ group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry (R-configuration) is crucial for interactions with chiral biological targets, influencing binding affinity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Transaminase-Mediated Synthesis

Reaction Mechanism and Optimization

The enzymatic approach leverages transaminases to achieve stereoselective amination of piperidine precursors. As detailed in the patent CN103865964A, nitrogen-protected 3-piperidone undergoes transamination in the presence of an amino donor (e.g., isopropylamine) and a transaminase derived from Arthrobacter species. This biocatalytic method selectively produces (R)-3-aminopiperidine with enantiomeric excess (ee) >99% under mild conditions (pH 7.5–8.5, 30–40°C).

Key Steps:

- Substrate Preparation : 3-Piperidone is protected with a C1–4 alkoxycarbonyl or benzyl group to prevent undesired side reactions.

- Transaminase Reaction : The protected ketone reacts with the amino donor, facilitated by pyridoxal-5′-phosphate (PLP) as a cofactor, yielding (R)-3-aminopiperidine.

- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the protecting group, followed by Cbz protection using benzyl chloroformate.

Advantages :

- High enantioselectivity avoids costly chiral resolution.

- Environmentally benign, with water as the primary solvent.

Limitations :

- Requires specialized enzyme immobilization for reusability.

- Scalability depends on enzyme stability under industrial conditions.

Reduction of Nipecotamide Derivatives

Lithium Aluminum Hydride (LiAlH₄) Reduction

This classical method reduces nipecotamide (piperidine-3-carboxamide) to 3-aminomethylpiperidine. As reported by Du Bois et al., nipecotamide (25 g, 0.195 mol) reacts with LiAlH₄ (14.8 g, 0.39 mol) in dry tetrahydrofuran (THF) under reflux for 24 hours. Quenching with saturated Na₂SO₄ yields 3-aminomethylpiperidine as a colorless oil (55% yield).

Stereochemical Resolution:

The racemic product is resolved using (R)-phenylethylamine to isolate the (R)-enantiomer. Subsequent Cbz protection involves stirring the amine with benzyl chloroformate (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

Data Table 1: Reduction and Protection Conditions

| Parameter | Value | Source |

|---|---|---|

| Substrate | Nipecotamide | |

| Reducing Agent | LiAlH₄ (2.0 eq) | |

| Solvent | THF | |

| Reaction Time | 24 h | |

| Yield | 55% | |

| Resolution Agent | (R)-Phenylethylamine | |

| Cbz Protection | Benzyl chloroformate, TEA |

Advantages :

- Straightforward for laboratories lacking biocatalytic infrastructure.

- High functional group tolerance.

Limitations :

- Low yield due to over-reduction byproducts.

- Chiral resolution reduces overall efficiency.

Chiral Pool Synthesis from D-Ornithine

Lactam Formation and Ring Expansion

D-Ornithine, a naturally occurring chiral amino acid, serves as a starting material for enantiopure synthesis. Adapted from ChemicalBook’s Boc-protection route, D-ornithine hydrochloride is esterified with methanol, followed by cyclization to form a δ-lactam. Ring-opening with sodium methoxide generates the piperidine scaffold, which is subsequently protected with benzyl chloroformate instead of tert-butoxycarbonyl (Boc).

Critical Modifications :

- Lactamization : Refluxing D-ornithine methyl ester in methanol saturated with HCl forms the lactam intermediate.

- Cbz Protection : Substituting Boc anhydride with benzyl chloroformate ensures compatibility with the target’s protecting group.

Advantages :

- Inherent chirality from D-ornithine eliminates resolution steps.

- High enantiomeric purity (ee >98%).

Limitations :

- Multi-step synthesis increases complexity.

- Low overall yield (∼40%) due to intermediate purification.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

| Method | Yield | ee (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Enzymatic Transaminase | 70–85% | >99 | High | Excellent |

| LiAlH₄ Reduction | 55% | 50* | Moderate | Poor |

| D-Ornithine Route | 40% | >98 | Low | Moderate |

| Hofmann Degradation | N/A | N/A | Theoretical | Poor |

*Requires chiral resolution.

Key Insights :

Chemical Reactions Analysis

Types of Reactions

®-1-CBZ-3-AMINOMETHYL-PIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the CBZ protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can be performed on the aminomethyl group using alkyl halides or sulfonates to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Free amine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is used as a chiral building block for the synthesis of complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis and catalysis.

Biology

In biological research, the compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine

In medicinal chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is explored for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and infectious diseases.

Industry

In the industrial sector, the compound is utilized in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it a key intermediate in the synthesis of enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE

The (S)-enantiomer of this compound, (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE, has been discontinued across all commercial quantities (25 mg to 10 g) as per CymitQuimica’s 2025 product catalog . This discontinuation contrasts with the (R)-enantiomer, which remains a subject of research interest. Key differences include:

The discontinuation of the (S)-enantiomer may reflect lower demand, challenges in enantioselective synthesis, or inferior pharmacological performance in preclinical studies.

Structural Analogues: CBZ-Protected Piperidines

Compared to other CBZ-protected piperidines, such as 2-AMINOMETHYL-CBZ-PIPERIDINE, the 3-aminomethyl substitution in (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE alters steric and electronic interactions. For example:

- Bioavailability: The aminomethyl group at the 3-position could influence solubility and membrane permeability, though direct comparative data are lacking in the provided evidence.

Alternative Protecting Groups

However, the CBZ group’s robustness makes this compound preferable in multi-step syntheses requiring prolonged stability.

Q & A

Q. What are the standard synthetic routes for (R)-1-CBZ-3-aminomethyl-piperidine, and what are the critical reaction parameters?

The synthesis typically involves protection of the piperidine ring followed by functionalization. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to yield 1-CBZ-piperidine .

- Step 2 : Introduction of the aminomethyl group at the 3-position via reductive amination or nucleophilic substitution. For example, coupling with a protected amino acid derivative (e.g., (S)-2-amino-propionyl) in the presence of a coupling agent like EDC/HOBt .

- Critical Parameters : Reaction temperature (0–25°C), pH control during protection, and stoichiometric ratios of reagents to avoid side products (e.g., over-acylation) .

Q. What analytical techniques are recommended for characterizing this compound and verifying enantiomeric purity?

- Structural Confirmation :

- IR Spectroscopy : To identify functional groups (e.g., Cbz carbonyl stretch at ~1700 cm⁻¹) .

- GC-MS or LC-MS : For molecular ion detection and purity assessment (e.g., molecular ion [M+H]⁺ at expected m/z) .

- Enantiomeric Purity :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Optical Rotation : Compare observed [α]₂₀ᴰ values with literature data for (R)-configuration validation .

Q. How is this compound utilized as a building block in pharmaceutical research?

The compound serves as a chiral intermediate in synthesizing:

- Peptidomimetics : Incorporation into protease inhibitor scaffolds via coupling with carboxylic acid derivatives .

- CNS-Targeting Agents : Functionalization of the aminomethyl group with fluorinated or aromatic moieties to enhance blood-brain barrier permeability . Methodological Example: Coupling with a fluorinated aryl chloride via Buchwald-Hartwig amination to generate neuroactive analogs .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

Contradictions may arise from differences in experimental design (e.g., buffer composition, temperature). To resolve:

- Systematic Stability Studies :

- Conduct accelerated degradation tests at pH 2–10 (using HCl/NaOH buffers) and monitor degradation products via LC-MS .

- Compare kinetic parameters (e.g., half-life) across studies and identify critical degradation pathways (e.g., Cbz deprotection at pH < 3) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by variable impurity thresholds (e.g., ≤0.5% for single impurities per pharmacopeial guidelines) .

Q. What computational strategies are effective for predicting the biological activity of derivatives of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors). Key parameters include:

- Ligand preparation: Assign correct tautomeric states and protonation for the aminomethyl group .

- Grid box placement: Focus on active site residues (e.g., Asp110 in D₂ receptor for hydrogen bonding) .

Q. How should researchers design experiments to validate the role of this compound in asymmetric catalysis?

- Catalytic Screening : Test the compound as a chiral ligand in asymmetric hydrogenation (e.g., ketone reduction).

- Conditions : Use [RuCl₂(p-cymene)]₂ as a metal precursor and monitor enantioselectivity via chiral GC .

- Control Experiments : Compare results with non-aminomethyl analogs to isolate steric/electronic contributions .

- Kinetic Resolution Studies : Measure enantiomeric excess (ee) over time to assess catalytic efficiency (e.g., krel values) .

Methodological Guidance for Data Analysis

Q. How to analyze conflicting spectral data (e.g., NMR shifts) for this compound across studies?

- Data Harmonization :

- Standardize solvent references (e.g., report δ in ppm relative to TMS in CDCl₃) .

- Use computational tools (e.g., ACD/Labs NMR Predictor) to simulate spectra and validate assignments .

- Error Source Identification : Check for impurities (e.g., residual solvents in GC-MS) or incorrect integration in overlapping peaks .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.